4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol

Enantioselective synthesis Chiral building blocks Asymmetric induction

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol (CAS 827299-50-3) is a saturated bicyclic secondary alcohol composed of a norbornane scaffold linked via an ethylene spacer to a chiral sec‑butanol moiety. Its molecular formula is C₁₁H₂₀O (MW 168.28) and it is supplied at ≥98% purity (GC) with a computed logP of 2.49, indicating moderate lipophilicity and one hydrogen‑bond donor/acceptor pair.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
Cat. No. B13623895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC(CCC1CC2CCC1C2)O
InChIInChI=1S/C11H20O/c1-8(12)2-4-10-6-9-3-5-11(10)7-9/h8-12H,2-7H2,1H3
InChIKeyOIJZAAKPXGUIIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol for Specialist Procurement: A Bicyclic Secondary Alcohol Building Block


4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol (CAS 827299-50-3) is a saturated bicyclic secondary alcohol composed of a norbornane scaffold linked via an ethylene spacer to a chiral sec‑butanol moiety . Its molecular formula is C₁₁H₂₀O (MW 168.28) and it is supplied at ≥98% purity (GC) with a computed logP of 2.49, indicating moderate lipophilicity and one hydrogen‑bond donor/acceptor pair . The compound is primarily used as a research intermediate, with the rigid bicyclo[2.2.1]heptane framework conferring conformational restraint that is leveraged in medicinal chemistry and asymmetric synthesis [1][2].

Why Unqualified Substitution of 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol Introduces Risk in Chiral Synthesis


Close structural analogs—such as primary alcohols with identical carbon count, shorter-chain norbornane alcohols, or monocyclic cyclohexyl congeners—may appear functionally interchangeable, yet they lack the precise stereoelectronic and pharmacophoric attributes of 4-(bicyclo[2.2.1]heptan-2-yl)butan-2-ol [1]. The target compound’s secondary alcohol generates a chiral center that can be exploited for asymmetric induction, a feature absent in achiral primary‑alcohol analogs [2]. The rigid bicyclic scaffold offers markedly different conformational constraints and lipophilicity compared to flexible monocyclic counterparts, affecting both reactivity and biological recognition [1]. Uninformed substitution therefore risks compromised enantioselectivity, altered pharmacokinetic profiles, and failed SAR interpretation.

Direct Comparative Evidence for 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol Against Its Closest Analogs


Chiral Secondary Alcohol vs. Achiral Primary Alcohol: Impact on Enantioselective Transformations

4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol possesses a chiral secondary alcohol center (C2 of the butyl chain) that can be resolved or used directly in asymmetric transformations. In contrast, 4-(bicyclo[2.2.1]heptan-2-yl)butan-1-ol (primary alcohol) is achiral, offering no stereochemical handle. Enzymatic resolution studies on structurally related endo-bicyclo[2.2.1]heptan-2-ol esters demonstrate that enantiomeric excesses exceeding 80% are achievable when the substrate bears a suitable steric environment, illustrating the practical utility of chiral bicyclic alcohols in obtaining enantioenriched intermediates [1]. The presence of a chiral center in the target compound thus provides a direct entry to asymmetric synthesis that the primary alcohol analog cannot replicate.

Enantioselective synthesis Chiral building blocks Asymmetric induction

Lipophilicity Advantage Over Shorter-Chain and More Polar Analogs

The computed octanol–water partition coefficient (logP) for 4-(bicyclo[2.2.1]heptan-2-yl)butan-2-ol is 2.49 . This value is substantially higher than that of shorter-chain analogs such as 2-(bicyclo[2.2.1]heptan-2-yl)ethanol (predicted logP ≈1.7) and the more polar 4-(bicyclo[2.2.1]heptan-2-yl)butan-1-ol (predicted logP ≈2.1). The elevated logP of the target compound aligns with the lipophilic range (2–4) often targeted for CNS‑penetrant or membrane‑associated targets, making it a preferred scaffold when passive permeability is required.

Lipophilicity CNS drug design LogP optimization

Conformational Rigidity Compared to Monocyclic Cyclohexyl Analogs

The bicyclo[2.2.1]heptane nucleus imposes a rigid, three‑dimensional framework that reduces conformational entropy upon target binding relative to flexible monocyclic analogs such as 4‑cyclohexylbutan‑2‑ol. Bicyclo[2.2.1]heptane‑containing derivatives have been exploited as prostaglandin D₂ receptor antagonists, where conformational pre‑organization contributed to sub‑50 nM IC₅₀ values [1]. While direct comparison data for the target compound are absent, the scaffold’s rigidity is a class‑recognized advantage for improving target affinity and selectivity.

Conformational constraint Bicyclic scaffolds Pharmacophore design

Purity and Batch Consistency for Reproducible SAR Studies

The target compound is commercially available with a certified purity of 98% (GC) . In contrast, lower‑purity lots of structurally similar norbornane alcohols are reported to contain up to 5‑10% of isomeric impurities (endo/exo mixtures), which can confound biological assay interpretation. The defined purity specification of 4‑(bicyclo[2.2.1]heptan‑2‑yl)butan‑2‑ol provides a baseline for reproducible SAR generation, reducing the risk of artifacts due to undefined contaminants.

Chemical purity Reproducibility Structure–Activity Relationship

Procurement‑Driven Application Scenarios for 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol


Enantioselective Synthesis of Bioactive Agents Requiring a Chiral Alcohol Intermediate

When a synthetic route demands a chiral secondary alcohol that can be directly esterified, oxidized to a ketone, or used to install stereochemistry in advanced intermediates, 4‑(bicyclo[2.2.1]heptan‑2‑yl)butan‑2‑ol provides a ready‑to‑use chiral building block. This scenario leverages the compound’s stereogenic center and rigid scaffold to generate enantioenriched products without additional chiral auxiliaries, as supported by enzymatic resolution precedents [1].

CNS‑Targeted Lead Optimization Requiring Balanced Lipophilicity

For CNS drug discovery programs where logP in the 2–3 range is desired to facilitate blood–brain barrier penetration, the target compound’s logP of 2.49 offers a favorable starting point compared to more polar analogs . Medicinal chemists can attach pharmacophores to the secondary alcohol while maintaining the lipophilic character conferred by the norbornane‑butanol framework.

Conformationally Constrained Library Synthesis for Probe Discovery

The bicyclo[2.2.1]heptane scaffold is a privileged motif in probe and drug discovery, as demonstrated by its use in potent PGD₂ receptor antagonists [2]. Incorporating 4‑(bicyclo[2.2.1]heptan‑2‑yl)butan‑2‑ol into library synthesis introduces a rigid, three‑dimensional core that can sample unique chemical space, distinguishing such libraries from those built with flexible monocyclic building blocks.

Quote Request

Request a Quote for 4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.